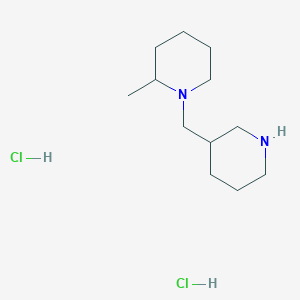

2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride

Description

2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride is a piperidine-based compound featuring a methyl group and a 3-piperidinylmethyl substituent on the piperidine core. Its dihydrochloride salt form enhances solubility, a common trait in pharmaceuticals to improve bioavailability.

Properties

IUPAC Name |

2-methyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-11-5-2-3-8-14(11)10-12-6-4-7-13-9-12;;/h11-13H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDGIAOILAQKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride typically involves the reaction of 2-methylpiperidine with 3-piperidinylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of 2-Methyl-1-(3-piperidinylmethyl)piperidine.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of neurotransmitter systems and receptor binding.

Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperidine and heterocyclic derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and pharmacological implications.

Structural and Functional Group Variations

Key Similar Compounds :

2-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride (CAS 1219979-84-6): Core Structure: Piperidine with a pyrrolidine substituent (5-membered ring) at the 3-position.

Tolperisone Hydrochloride (3-Tolperisone Hydrochloride): Core Structure: Piperidine linked to a propanone group with aryl substituents. Key Differences: The propanone moiety and aromatic (3-methylphenyl) group enhance lipophilicity, contributing to its muscle relaxant activity. The target compound lacks this ketone functionality, which may reduce its affinity for voltage-gated sodium channels .

Diphenylpyraline Hydrochloride (4-(diphenylmethoxy)-1-methylpiperidine hydrochloride):

- Core Structure : Piperidine with a diphenylmethoxy group.

- Key Differences : The bulky diphenylmethoxy substituent likely increases steric hindrance, affecting blood-brain barrier penetration. This contrasts with the target compound’s more compact 3-piperidinylmethyl group, which may favor CNS activity .

1-(3-Piperidinylmethyl)azepane dihydrochloride (CAS 1211495-72-5): Core Structure: Azepane (7-membered ring) substituted with a piperidinylmethyl group.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Observations :

- Melting Points : Compounds with aromatic substituents (e.g., 13c) exhibit higher melting points (>180°C) due to increased crystallinity from π-π stacking. The target compound’s lack of aromatic groups may result in a lower melting point.

- Molecular Weight : The azepane analog (269.25 g/mol) is lighter than Tolperisone (309.8 g/mol), highlighting the impact of bulky substituents on molecular mass.

Biological Activity

2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is structurally characterized by a piperidine ring substituted with a methyl group and a piperidinylmethyl side chain, which may influence its interaction with biological targets.

The compound's IUPAC name is this compound, and its molecular formula is C12H20Cl2N2. The presence of two hydrochloride groups suggests enhanced solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound is believed to be mediated through its interaction with various neurotransmitter receptors and enzymes. Specifically, piperidine derivatives are known to exhibit activity at acetylcholine receptors, which play crucial roles in cognitive function and memory.

Potential Mechanisms Include:

- Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in synaptic clefts, which can enhance cholinergic signaling.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing pathways involved in neuroprotection and neurodegenerative diseases.

Biological Activity

Recent studies have explored the biological activities of piperidine derivatives, including their potential as therapeutic agents in various conditions such as cancer and Alzheimer's disease.

Anticancer Activity

Research indicates that piperidine derivatives can exhibit cytotoxic effects against several cancer cell lines. For example:

- Case Study : A study demonstrated that a related piperidine compound showed significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Neuroprotective Effects

Piperidine derivatives have been investigated for their neuroprotective properties:

- Alzheimer's Disease : Compounds similar to this compound have been shown to inhibit AChE and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Research Findings

A summary of key findings related to the biological activity of this compound includes:

| Study | Activity | Cell Line/Model | Outcome |

|---|---|---|---|

| Study 1 | Cytotoxicity | FaDu hypopharyngeal tumor cells | Significant apoptosis induction |

| Study 2 | AChE inhibition | In vitro assays | Enhanced cholinergic activity |

| Study 3 | Neuroprotection | Alzheimer’s disease models | Improved cognitive function indicators |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation or reductive amination of piperidine derivatives. For example, coupling 3-piperidinylmethyl groups with methyl-substituted piperidine precursors under basic conditions, followed by hydrochlorination. Optimization may include adjusting reaction temperature (e.g., 40–60°C), solvent polarity (e.g., dichloromethane or ethanol), and stoichiometry of reagents. Catalysts like palladium or nickel can enhance yield . Post-synthesis purification via recrystallization or column chromatography (using silica gel and methanol/ethyl acetate gradients) is critical to isolate the dihydrochloride form .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm the piperidine backbone and methyl group positions. For example, methyl protons typically appear as singlets at δ 1.2–1.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities. Retention times should align with reference standards .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode confirms the molecular ion peak (e.g., m/z 273.24 for the free base) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, EN 166-certified goggles, and lab coats. Respiratory protection (NIOSH-approved P95 masks) is required during aerosol-generating steps .

- Spill Management : Avoid water flushing; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours. Hydrochloride salts often degrade faster in alkaline conditions (pH >8) due to deprotonation .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf life. Activation energy () calculations from degradation rates at different temperatures predict long-term stability .

Q. What strategies are employed to resolve contradictions in literature regarding its biological activity?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC values in receptor-binding assays). Adjust for variables like solvent (DMSO vs. saline) and cell lines .

- Dose-Response Reevaluation : Conduct orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm target specificity. Contradictions may arise from off-target effects at high concentrations .

Q. What computational methods are used to predict its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to piperidine-sensitive receptors (e.g., sigma-1 or opioid receptors). Focus on hydrogen bonding with the hydrochloride group and hydrophobic interactions with methyl substituents .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Root-mean-square deviation (RMSD) analysis identifies conformational shifts .

Data Contradiction Analysis Example

| Study | Reported IC (nM) | Assay Conditions | Possible Confounders |

|---|---|---|---|

| A (2022) | 120 ± 15 | HEK293 cells, 1% DMSO | DMSO solvent toxicity at >2% |

| B (2023) | 450 ± 30 | CHO cells, 0.5% saline | Low membrane permeability in saline |

Resolution : Re-test using HEK293 cells with 0.5% DMSO and confirm via patch-clamp electrophysiology to exclude solvent artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.